molecular formula C24H26N2O4S B2992644 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide CAS No. 1116074-11-3

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide

Cat. No.: B2992644
CAS No.: 1116074-11-3
M. Wt: 438.54
InChI Key: JSYZQAYEDHASRU-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and a cyclopentylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, potentially inhibiting their activity. This compound may also interact with other molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.

    Quinoline derivatives: Compounds with a quinoline core structure, such as quinoline N-oxides and dihydroquinolines.

    Cyclopentylacetamide derivatives: Compounds containing the cyclopentylacetamide moiety .

Uniqueness

2-[3-(benzenesulfonyl)-6-ethyl-2-oxo-1,2-dihydroquinolin-1-yl]-N-cyclopentylacetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-17-12-13-21-18(14-17)15-22(31(29,30)20-10-4-3-5-11-20)24(28)26(21)16-23(27)25-19-8-6-7-9-19/h3-5,10-15,19H,2,6-9,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYZQAYEDHASRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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